2,3-Dihydroisoquinolin-4(1H)-one
Overview
Description
2,3-Dihydroisoquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by a fused ring system consisting of a benzene ring and a nitrogen-containing six-membered ring
Scientific Research Applications
2,3-Dihydroisoquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a pharmacophore in drug design.
Medicine: Research explores its use in developing new therapeutic agents for diseases such as cancer and neurological disorders.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroisoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. Another method involves the reduction of isoquinoline derivatives using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-4-one derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and other derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar ring structure but lacking the dihydro and keto functionalities.
Tetrahydroisoquinoline: A fully reduced form with different chemical properties.
Quinoline: A related compound with a nitrogen atom in a different position in the ring system.
Uniqueness
2,3-Dihydroisoquinolin-4(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and industry.
Properties
IUPAC Name |
2,3-dihydro-1H-isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUNTXIHOUGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629735 | |
Record name | 2,3-Dihydroisoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51641-22-6 | |
Record name | 2,3-Dihydroisoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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